tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
Description
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5) is a bicyclic carbamate derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . This compound features a rigid norbornane (bicyclo[2.2.1]heptane) core substituted with an amino group at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. It is widely utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of conformationally constrained bioactive molecules . The compound requires storage in cool, dry conditions to maintain stability .
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-4-11(13,8-12)5-7-12/h4-8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJAMSVGNXBESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143248 | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-27-5 | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate typically involves the protection of the amino group in 4-aminobicyclo[2.2.1]heptane using a tert-butyl carbamate (Boc) protecting group. This is a common approach in organic synthesis to stabilize amines for further functionalization.
Stepwise Preparation Approach
Starting Material:
The synthesis often begins with 4-aminobicyclo[2.2.1]heptane (norbornane-1,4-diamine derivative) as the substrate.Protection Reaction:
The amino group at the 1-position is selectively protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This reaction forms the tert-butyl carbamate protecting group.-
- Solvent: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
- Base: Triethylamine or sodium bicarbonate is used to neutralize the acid generated and promote the reaction.
- Temperature: Generally performed at 0 °C to room temperature to control the reaction rate and selectivity.
Purification:
The product is purified by standard methods such as extraction, crystallization, or chromatography to isolate the tert-butyl carbamate derivative.
Advanced Synthetic Variations and Crystal Formations
According to a recent patent document, derivatives of 4-aminobicyclo[2.2.1]heptane carbamates have been synthesized as intermediates for more complex molecules, involving stirring in various solvents such as lower alcohols (with 3 or more carbon atoms), tetrahydrofuran, acetone, or ethyl acetate to obtain specific crystal forms. These methods suggest that solvent choice and conditions can influence the crystalline polymorphs of the carbamate derivative, which is important for pharmaceutical applications.
Co-crystallization with acids such as succinic acid has been reported to yield distinct crystal types, indicating the importance of post-synthesis processing in modifying the solid-state properties of the compound.
Comparative Data Table of Preparation Conditions
Research Findings and Notes
Selectivity and Yield: The Boc protection reaction is known for high selectivity and good yields when performed under controlled temperature and stoichiometry. Although explicit yield data for this specific compound are limited in open literature, analogous carbamate protections typically achieve yields above 80%.
Solvent Effects: The choice of solvent in the crystallization step significantly impacts the polymorphic form of the product, which can affect solubility, stability, and bioavailability in pharmaceutical contexts.
Purity and Characterization: The compound is characterized by standard spectroscopic methods (NMR, IR, MS) and crystallography to confirm structure and purity.
Related Synthetic Routes: While direct synthetic procedures for this compound are limited, similar carbamate derivatives of bicyclic amines have been synthesized using analogous methods, confirming the robustness of Boc protection chemistry in this context.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Synthetic Chemistry
Reagent in Organic Synthesis:
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate serves as a versatile reagent in organic synthesis, particularly in the formation of carbamates and amines. Its ability to act as a nucleophile makes it valuable for creating more complex organic molecules.
Applications in Peptide Synthesis:
In peptide synthesis, this compound can be utilized to protect amino groups during coupling reactions. This protection strategy enhances the yield and purity of the final products.
Material Science
Polymer Chemistry:
The compound's unique structure lends itself to applications in polymer chemistry, where it can be used to modify polymer properties or as a building block for new materials. Research indicates that incorporating such bicyclic structures can enhance thermal stability and mechanical properties in polymers.
Case Study:
Research has demonstrated that incorporating similar bicyclic carbamates into polymer matrices results in improved tensile strength and flexibility, making them suitable for advanced engineering applications.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Neuropharmacological effects | Treatment for neurological disorders |
| Synthetic Chemistry | Reagent for organic synthesis | Enhanced yields in organic reactions |
| Material Science | Modifier for polymers | Improved mechanical properties |
| Safety | Hazardous material classification | Requires PPE during handling |
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Key Differences :
- Ring System : The bicyclo[2.2.2]octane system introduces an eight-membered ring, reducing ring strain compared to the seven-membered bicyclo[2.2.1]heptane .
- Molecular Formula : C₁₃H₂₄N₂O₂ (MW: 240.35 g/mol), differing by one CH₂ unit .
Hydrochloride Salt Derivatives
Example: tert-Butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride (CAS: 2227206-30-4)
- Molecular Formula : C₁₂H₂₃ClN₂O₂ (MW: 262.78 g/mol) .
- Properties : The hydrochloride salt improves aqueous solubility and crystallinity, facilitating purification and formulation in pharmaceutical processes .
Substituent-Modified Analogs
Examples from :
- Compound 3a/4a: Feature dimethylaminomethyl groups at the 1-position (C₁₆H₃₁N₃O₂, MW: 297.44 g/mol).
- Compound 3b : Contains a pyrrolidinylmethyl group (C₁₈H₃₃N₃O₂, MW: 323.48 g/mol).
- Impact : These substituents introduce basic tertiary amines, enhancing catalytic activity in phase-transfer reactions compared to the parent compound’s primary amine .
Ethyl-Linked Derivatives
Example: tert-Butyl N-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate (CAS: 2792186-12-8)
- Molecular Formula : C₁₄H₂₆N₂O₂ (MW: 254.37 g/mol).
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The parent compound and its analogs are synthesized via Boc protection of amines, often using di-tert-butyl dicarbonate under basic conditions (e.g., K₂CO₃ in THF/water) .
- Pharmaceutical Relevance : Rigid bicyclo[2.2.1]heptane cores are prized for mimicking peptide bonds while resisting enzymatic degradation, making them valuable in peptidomimetic drug design .
- Catalytic Performance: Substituents like dimethylaminomethyl groups (as in ’s compounds) enhance phase-transfer catalytic activity due to increased basicity and steric bulk .
Biological Activity
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate, with the CAS number 1630907-27-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- Purity : Typically around 97% in commercial preparations.
The compound is characterized by its bicyclic structure, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its role as a potential enzyme inhibitor and receptor ligand. It has been studied for its effects on various biological targets, including:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain.
- β-secretase Inhibition : Research indicates that related compounds can inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotection Against Amyloid Beta : A study evaluated the neuroprotective effects of a related compound (M4), which shares structural similarities with this compound. The compound demonstrated a reduction in TNF-α levels and free radicals in astrocytes exposed to Aβ 1-42, suggesting a potential mechanism for neuroprotection .
- In Vitro Studies : In vitro assays showed that treatment with M4 resulted in increased cell viability in astrocytes subjected to Aβ 1-42 toxicity, indicating that similar compounds could be explored for their protective roles in neurodegenerative conditions .
Safety and Toxicology
The compound is classified under GHS as potentially harmful if ingested and can cause skin and eye irritation . Proper handling precautions include using personal protective equipment and ensuring safe storage conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
